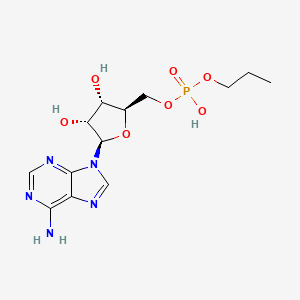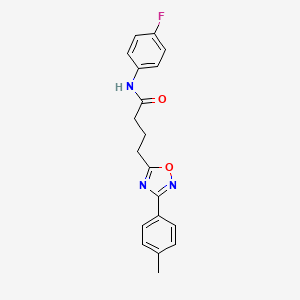![molecular formula C18H21NO6S B7712943 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid, also known as DCMBSA, is a sulfonamide compound that has been extensively studied for its potential therapeutic effects. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer treatment, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to inhibit the activity of matrix metalloproteinases and the PI3K/Akt/mTOR pathway. In inflammation, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to inhibit the activity of NF-κB and COX-2. In neurodegenerative diseases, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to activate the Nrf2/ARE pathway and inhibit the activity of iNOS.
Biochemical and Physiological Effects
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In inflammation, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurodegenerative diseases, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to protect against oxidative stress, reduce inflammation in the brain, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid also has some limitations, including its low bioavailability and potential toxicity at high doses. Therefore, careful dose optimization and toxicity studies are necessary before using 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid research, including the development of more efficient and cost-effective synthesis methods, the identification of new targets and pathways for 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid, and the evaluation of its potential therapeutic effects in various disease models. Additionally, the use of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential toxicities. Further studies are necessary to fully understand the potential of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid as a therapeutic agent.
Conclusion
In conclusion, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid is a sulfonamide compound that has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. The synthesis method of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid involves several chemical reactions that have been optimized to produce high yields of pure 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid. The mechanism of action of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid involves the inhibition of various enzymes and signaling pathways. 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, careful dose optimization and toxicity studies are necessary before using 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid in preclinical and clinical studies. There are several future directions for 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid research, including the development of more efficient and cost-effective synthesis methods and the evaluation of its potential therapeutic effects in various disease models.
Synthesemethoden
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfite, resulting in the formation of 3,4-dichlorobenzyl sulfonate. The second step involves the reaction of 3,4-dichlorobenzyl sulfonate with sodium hydroxide and 2-aminoacetic acid, resulting in the formation of 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid. This synthesis method has been optimized to produce high yields of pure 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid.
Wissenschaftliche Forschungsanwendungen
2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been extensively studied for its potential therapeutic effects in various scientific research applications. In cancer treatment, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid has been shown to protect against oxidative stress and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-23-15-9-10-16(24-2)17(11-15)26(21,22)19(13-18(20)25-3)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISSPYPGPFHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

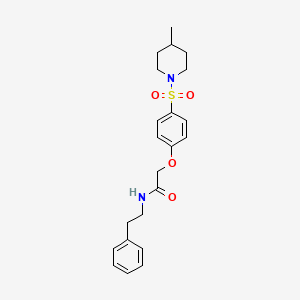
![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
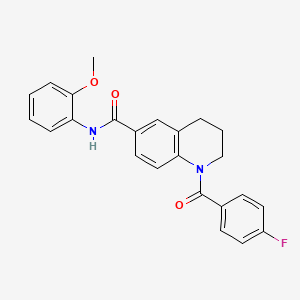
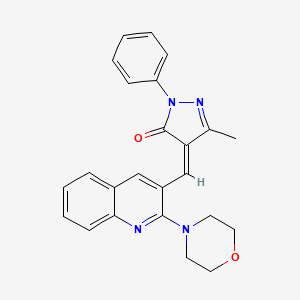
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)
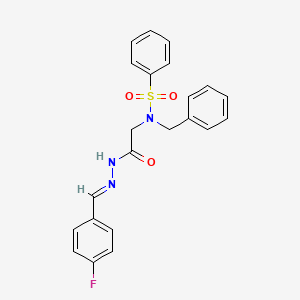
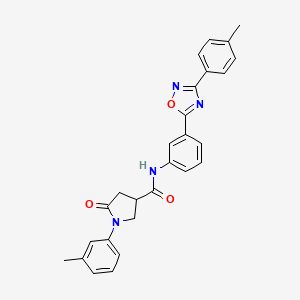
![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)
